Sorbitan sesquioleate

Catalog No.
S618874
CAS No.
8007-43-0
M.F
C66H126O16
M. Wt
1211.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan sesquioleate

CAS Number

8007-43-0

Product Name

Sorbitan sesquioleate

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid

Molecular Formula

C66H126O16

Molecular Weight

1211.7 g/mol

InChI

InChI=1S/3C18H34O2.2C6H14O6/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(9)5(11)6(12)4(10)2-8/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-12H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1

InChI Key

CUNWUEBNSZSNRX-RKGWDQTMSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O

Synonyms

SPAN 83;SPAN NO 83;SORBITAN SESQUIOLEATE;anhydrohexitolsesquioleate;crill16;crillk16;emasol41s;emsorb2502

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO

Cell Culture:

  • Stabilization of cell membranes: Sorbitan sesquioleate can be used to stabilize cell membranes during isolation and storage. It helps maintain cell integrity by preventing aggregation and lysis, particularly for delicate cell lines. Source: National Institutes of Health: )
  • Enhancement of drug delivery: Sorbitan sesquioleate can be incorporated into liposomes, which are microscopic spheres used to deliver drugs or other substances into cells. It improves the stability and targeting efficiency of these delivery systems. Source: ScienceDirect:

Drug Delivery and Formulation:

  • Emulsification of drugs: Sorbitan sesquioleate can emulsify oil-based drugs, allowing them to be dispersed in aqueous solutions for easier administration and improved bioavailability. This is crucial for developing new drug formulations, especially for hydrophobic drugs. Source: International Journal of Pharmaceutics:
  • Enhancement of solubility: Sorbitan sesquioleate can increase the solubility of poorly water-soluble drugs by forming micelles, which are small aggregates that can solubilize hydrophobic molecules. This allows for the development of stable and effective drug formulations. Source: AAPS PharmSciTech:

Other Applications:

  • Protein purification: Sorbitan sesquioleate can be used in affinity chromatography, a technique for purifying proteins. It helps bind specific proteins to a column while allowing other unwanted molecules to pass through. Source: Journal of Chromatography A:
  • Cosmetics and personal care products: Sorbitan sesquioleate is also used in various cosmetic and personal care products due to its emulsifying and stabilizing properties. It helps create smooth and stable formulations. Source: Cosmetics & Toiletries Magazine:

Sorbitan sesquioleate is a complex compound classified as a sorbitan fatty acid ester, primarily used as a surfactant and emulsifier in various formulations, particularly in cosmetics and pharmaceuticals. It is a pale yellow or brownish-yellow viscous liquid at room temperature, with the molecular formula C66H126O16C_{66}H_{126}O_{16} and a molecular weight of approximately 1175.7 g/mol. Sorbitan sesquioleate is known for its ability to stabilize oil-in-water and water-in-oil emulsions, allowing for the effective blending of immiscible liquids .

In emulsions, Sorbitan Sesquioleate positions itself at the interface between oil and water phases. The hydrophilic head group interacts with water molecules, while the lipophilic tail interacts with oil molecules, creating a stable barrier that prevents separation [].

Sorbitan Sesquioleate is generally considered safe for topical use []. However, some studies suggest it may act as a weak skin irritant or allergen in a small percentage of individuals [].

The primary chemical reaction involved in the formation of sorbitan sesquioleate is esterification, where sorbitol reacts with oleic acid to produce the ester. This reaction typically occurs under acidic conditions, facilitating the removal of water and leading to the formation of the desired product. The compound can also undergo hydrolysis, where it reacts with water to revert to sorbitol and oleic acid, particularly under alkaline conditions .

Sorbitan sesquioleate exhibits some biological activity, notably as a contact allergen in certain populations, particularly among individuals with leg ulcers. It has been implicated in false-positive reactions during patch testing for allergies due to its presence in various emulsifiers used in dermatological preparations . Despite its potential for causing allergic reactions, it is generally considered safe for use in cosmetic formulations when applied topically.

The synthesis of sorbitan sesquioleate involves several steps:

  • Preparation of Sorbitol: Sorbitol is derived from glucose through hydrogenation.
  • Esterification: Sorbitol is reacted with oleic acid in the presence of an acid catalyst. This process may require heating to facilitate the reaction.
  • Purification: The resulting mixture undergoes purification to isolate sorbitan sesquioleate from unreacted materials and by-products.

This method allows for the production of high-purity sorbitan sesquioleate suitable for cosmetic and pharmaceutical applications .

Sorbitan sesquioleate is widely used across various industries:

  • Cosmetics: It serves as an emulsifier in creams, lotions, sunscreens, and makeup products, enhancing texture and stability.
  • Pharmaceuticals: Utilized in topical formulations to improve the delivery of active ingredients.
  • Food Industry: Occasionally used as an emulsifier in food products.
  • Explosives: Employed as an emulsifying agent in certain explosive formulations due to its stabilizing properties .

Studies have shown that sorbitan sesquioleate can interact with other compounds during patch testing, affecting the interpretation of allergic reactions. For instance, simultaneous reactions to other allergens may complicate diagnosis when sorbitan sesquioleate is present in test formulations. Research indicates that it can mask or mimic reactions to fragrances and other common allergens .

Sorbitan sesquioleate belongs to a class of compounds known as sorbitan esters. Here are some similar compounds:

CompoundMolecular FormulaPrimary UseUnique Features
Sorbitan monolaurateC_{12}H_{24}O_6EmulsifierLow HLB value; used in food
Sorbitan monooleateC_{18}H_{36}O_6EmulsifierEffective for oil-in-water emulsions
Sorbitan monostearateC_{18}H_{36}O_6EmulsifierHigh stability; used in creams
Sorbitan trioleateC_{54}H_{104}O_6EmulsifierUsed in high-fat formulations

Uniqueness of Sorbitan Sesquioleate:
Sorbitan sesquioleate stands out due to its specific ability to stabilize water-in-oil emulsions effectively while also being a potential allergen. Its unique structure allows for a higher degree of emulsification compared to simpler esters like sorbitan monolaurate or monooleate .

Physical Description

Liquid; OtherSolid

UNII

0W8RRI5W5A

Other CAS

8007-43-0

Dates

Modify: 2024-04-14

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